molecular formula C12H13N3O2 B6362601 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole CAS No. 1240579-55-8

4-Nitro-1-(2-phenylpropyl)-1H-pyrazole

Cat. No. B6362601
CAS RN: 1240579-55-8
M. Wt: 231.25 g/mol
InChI Key: AEPNKQKENDAHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (4-NPP) is a small molecule that is used in a variety of scientific and laboratory experiments. It is a heterocyclic compound that is composed of nitrogen, oxygen, and carbon atoms. 4-NPP is a relatively stable molecule that can be synthesized in a variety of ways. Its structure makes it useful in a variety of applications, ranging from medicinal to industrial.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemistry of pyrazole derivatives, such as 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, has been extensively explored for the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting the versatility of pyrazole derivatives as building blocks in heterocyclic synthesis. The unique reactivity of these compounds offers mild reaction conditions for generating a wide range of heterocycles, which can have applications in dyes synthesis and other fields (Gomaa & Ali, 2020).

Therapeutic Applications

Pyrazoline derivatives, including structures related to 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, have demonstrated a broad spectrum of pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives are supported by their diverse biological properties, which have stimulated research activity in this domain (Shaaban, Mayhoub, & Farag, 2012).

Biodegradation

Fipronil, a phenyl-pyrazole insecticide, undergoes biodegradation through various pathways, including microbial degradation. This process involves several bacterial and fungal species capable of degrading fipronil, indicating the environmental relevance of studying the biodegradation mechanisms of related pyrazole compounds. Understanding these pathways is crucial for developing environmentally friendly methods to mitigate the impact of such compounds (Zhou et al., 2021).

Antimicrobial Perspective

The synthesis and evaluation of pyrazole derivatives have shown significant antimicrobial activities, which can be attributed to various synthetic methods yielding pyrazole appended heterocyclic skeletons. These compounds exhibit potential as robust medicinal agents against emerging microbial infections, underlining the importance of pyrazole nuclei in antimicrobial drug development (Kumar, Bansal, & Goyal, 2020).

properties

IUPAC Name

4-nitro-1-(2-phenylpropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-10(11-5-3-2-4-6-11)8-14-9-12(7-13-14)15(16)17/h2-7,9-10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPNKQKENDAHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-(2-phenylpropyl)-1H-pyrazole

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